6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-3-33-22-8-4-19(5-9-22)23-16-24(30)29(18-26-23)17-25(31)28-14-12-27(13-15-28)20-6-10-21(32-2)11-7-20/h4-11,16,18H,3,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYWZRVKTMLBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethoxyphenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine family, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H29N5O4
- Molecular Weight : 451.52 g/mol
- CAS Number : [not specified in the search results]
The compound is believed to exert its biological effects through various mechanisms, primarily involving interactions with neurotransmitter systems and enzyme inhibition. The presence of the piperazine moiety is significant as it is known to enhance binding affinity to various receptors, including serotonin and dopamine receptors.
1. Antidepressant Activity
Research indicates that compounds with similar structures may exhibit antidepressant-like effects. For instance, derivatives containing piperazine have been shown to interact with serotonin receptors, which are crucial in mood regulation. A study highlighted that modifications in the piperazine structure can lead to enhanced antidepressant activity by affecting serotonin reuptake inhibition .
2. Antitumor Activity
Several studies have reported that dihydropyrimidine derivatives possess antitumor properties. The compound's structural features suggest potential activity against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against breast and prostate cancer cells .
3. Antimicrobial Activity
The compound's activity against bacterial strains has been explored, showing promising results as an antimicrobial agent. The presence of the piperazine ring enhances its interaction with bacterial cell membranes, potentially leading to increased permeability and cell death .
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant effects of related dihydropyrimidines in animal models. The compounds were administered at varying doses, revealing a dose-dependent reduction in depressive behaviors compared to controls. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to reuptake inhibition .
Case Study 2: Antitumor Screening
In another investigation, a series of dihydropyrimidine derivatives were tested for their cytotoxic effects on human cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 1–10 µM against several cancer types, suggesting its potential as a lead compound for further development .
Comparative Biological Activity Table
| Activity Type | Related Compounds | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antidepressant | Dihydropyrimidines | 0.5 - 5 | Serotonin reuptake inhibition |
| Antitumor | Piperazine derivatives | 1 - 10 | Induction of apoptosis |
| Antimicrobial | Similar structures | 2 - 20 | Membrane disruption |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrido[3,4-d]pyrimidin-4(3H)-ones (e.g., compounds in ): These derivatives share a fused pyridine-pyrimidinone core, enhancing planarity and stacking interactions.
- Pyridazin-3(2H)-ones (e.g., ): The pyridazinone core lacks the pyridine fusion, reducing aromatic surface area but increasing electrophilicity at the 4-position. Compound 44g () demonstrates how morpholinyl substituents at the 6-position can modulate solubility .
- Pyrido[1,2-a]pyrimidin-4-ones (e.g., ):
These compounds feature a larger fused bicyclic system, which may enhance binding to bulkier active sites, as seen in derivatives with ethylpiperazine substituents () .
Substituent Analysis
- Piperazine Modifications: The target compound’s 4-methoxyphenylpiperazine group contrasts with 50e (), which has a 3,4-dichlorobenzyl-piperidine moiety. The latter’s halogenated substituent likely increases hydrophobicity and steric bulk, affecting membrane permeability .
- Aryl Ether vs. Sulfonyl Groups : The 4-ethoxyphenyl group in the target compound differs from sulfonamide-linked piperazines (e.g., ), where sulfonyl groups improve metabolic stability but may reduce CNS penetration due to increased polarity .
Q & A
Q. Key reagents :
- Bases : Triethylamine for deprotonation.
- Catalysts : Palladium-based catalysts for cross-coupling reactions .
Characterization : NMR (1H/13C), high-resolution mass spectrometry (HRMS), and IR spectroscopy confirm structural integrity .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural validation?
Answer:
Contradictions in NMR or MS data may arise from tautomerism or dynamic exchange. Strategies include:
- Variable-temperature NMR : Identifies temperature-dependent shifts caused by conformational changes .
- X-ray crystallography : Provides unambiguous structural confirmation. SHELX software (e.g., SHELXL) refines crystallographic data to resolve ambiguities .
- Computational modeling : DFT calculations predict spectroscopic profiles for comparison with experimental data .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Standard techniques include:
Advanced: How can reaction yields be optimized for the piperazine coupling step?
Answer:
Optimization involves:
- Solvent selection : DMF or dichloromethane enhances solubility of aromatic intermediates .
- Catalyst screening : Palladium on carbon (Pd/C) improves coupling efficiency under inert atmospheres .
- Real-time monitoring : TLC or in-situ FTIR tracks reaction progress to minimize side products .
- Temperature control : Maintaining 50–60°C balances reactivity and thermal degradation .
Basic: What are the common reactivity patterns of the dihydropyrimidin-4-one core?
Answer:
The core undergoes:
- Oxidation : Ketone groups react with KMnO4 to form carboxylic acids.
- Nucleophilic substitution : The 2-oxoethyl linker is susceptible to substitution by amines or thiols .
- Reduction : NaBH4 selectively reduces imine bonds without affecting aromatic rings .
Advanced: What methodologies elucidate the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina predicts binding modes to receptors (e.g., serotonin or dopamine receptors) .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD values) in real-time .
- Enzyme inhibition assays : Measures IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates .
Basic: How does the 4-methoxyphenylpiperazine moiety influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : The methoxy group increases logP, enhancing membrane permeability .
- Hydrogen bonding : The piperazine nitrogen participates in H-bonding, affecting solubility and target binding .
- Electronic effects : Electron-donating methoxy groups stabilize charge-transfer interactions in biological systems .
Advanced: What strategies mitigate challenges in crystallizing this compound for XRD analysis?
Answer:
- Solvent screening : Mixtures of ethanol/water or acetone/hexane promote crystal growth .
- Seeding : Introduces microcrystals to guide nucleation.
- Slow evaporation : Maintains controlled evaporation rates to avoid amorphous precipitates .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers.
- Temperature : –20°C for extended storage; ambient temperature for short-term use .
Advanced: How can SAR studies guide the design of analogs with improved bioactivity?
Answer:
- Substituent variation : Replace ethoxy/methoxy groups with halogens or bulky substituents to modulate receptor affinity .
- Linker modification : Replace the 2-oxoethyl group with thioether or amide spacers to alter pharmacokinetics .
- Pharmacophore mapping : QSAR models identify critical interactions (e.g., hydrogen bonds with key residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
